9-(4-chloro-3-nitrophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-CHLORO-3-NITROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structural features. This compound belongs to the acridine family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-CHLORO-3-NITROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, followed by a series of condensation, cyclization, and functional group modification reactions. Specific reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and high-throughput screening can also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
9-(4-CHLORO-3-NITROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
9-(4-CHLORO-3-NITROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 9-(4-CHLORO-3-NITROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Phenyl-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
- 9-(4-Bromo-3-nitrophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Uniqueness
The presence of the 4-chloro-3-nitrophenyl group in 9-(4-CHLORO-3-NITROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE imparts unique chemical and biological properties to the compound. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C31H33ClN2O4 |
---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
9-(4-chloro-3-nitrophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C31H33ClN2O4/c1-17-7-9-20(11-18(17)2)33-23-13-30(3,4)15-25(35)28(23)27(19-8-10-21(32)22(12-19)34(37)38)29-24(33)14-31(5,6)16-26(29)36/h7-12,27H,13-16H2,1-6H3 |
InChI Key |
YZSVTMITSOIMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=C(C=C5)Cl)[N+](=O)[O-])C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.